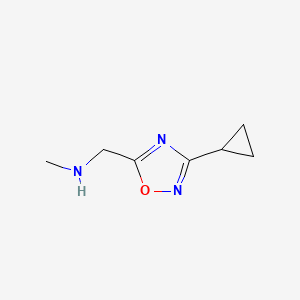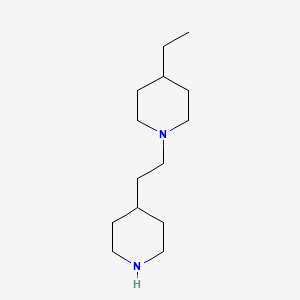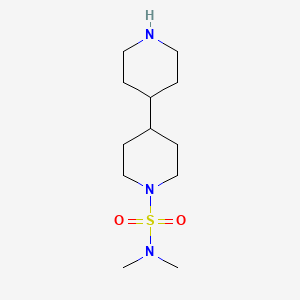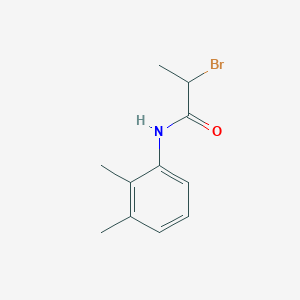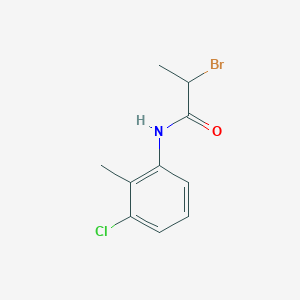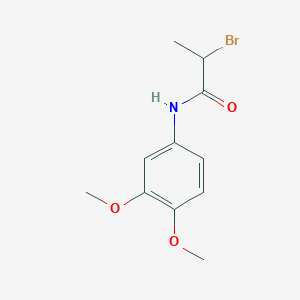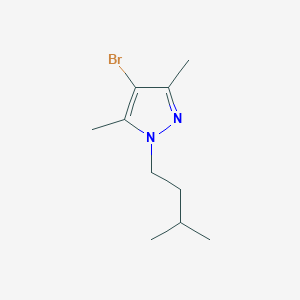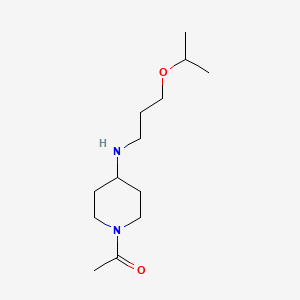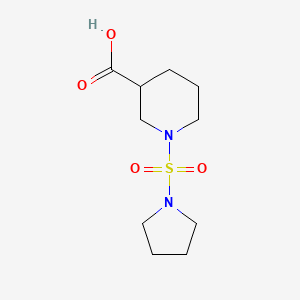![molecular formula C13H14F3N3O2 B1293124 2-(6-异丙基-3-甲基-4-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-1-基)乙酸 CAS No. 1018125-53-5](/img/structure/B1293124.png)
2-(6-异丙基-3-甲基-4-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-1-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a new herbicide from the uracil family acting as a protoporphyrinogen IX oxidase inhibitor . It is very effective for contact and residual control of broadleaf weeds and is used in many crops in pre- and post-emergence .
Molecular Structure Analysis
The molecular formula of this compound is C17H17ClF4N4O5S . The structure includes a trifluoromethyl group, which is a functional group with the formula -CF3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with a trifluoromethyl group like this one are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The compound is a white odourless powder with a melting point of 189.9°C . It has a density of 1.595 g/mL at 20°C . Its water solubility at 25°C is 0.21 g/100 mL at pH 7 .科学研究应用
Comprehensive Analysis of MFCD09701842 Applications
Suzuki–Miyaura Coupling
MFCD09701842: may serve as a boron reagent in the Suzuki–Miyaura coupling process. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The compound’s properties could be tailored to facilitate transmetalation, a key step where organic groups are transferred from boron to palladium .
Analytical Standard for Environmental Studies
As an analytical standard, MFCD09701842 could be used in environmental chemistry to quantify pollutants or study chemical reactions in natural settings. Its stability and reactivity make it suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC) applications .
Protodeboronation Studies
In the study of protodeboronation, MFCD09701842 could be used to investigate the removal of boron groups from organic molecules. This research can lead to the development of new synthetic pathways and a deeper understanding of reaction mechanisms .
Anti-HIV Research
The structural features of MFCD09701842 might allow it to serve as a scaffold for developing anti-HIV medications. By performing molecular docking studies, researchers can explore how modifications to the compound affect its interaction with HIV-1 proteins .
Bioisostere Development
The trifluoromethyl group in MFCD09701842 is often used as a bioisostere to replace other functional groups like chloride or methyl. This modification can alter the steric and electronic properties of pharmaceuticals, potentially leading to new drug discoveries .
Agricultural Chemistry
MFCD09701842: could be utilized in the synthesis of compounds for agricultural applications. Its chemical structure may be beneficial in creating pesticides or herbicides that are more effective and environmentally friendly .
Organic Synthesis Research
The compound’s unique structure makes it a candidate for exploring new reactions in organic synthesis. Researchers could use MFCD09701842 to discover novel reaction pathways or to synthesize complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, MFCD09701842 could be used to synthesize new drug candidates. Its molecular framework might be key in creating compounds with specific pharmacological activities .
作用机制
This compound works by inhibiting the enzyme protoporphyrinogen oxidase, preventing chlorophyll formation, and resulting in the accumulation of protoporphyrin IX which is a potent photosensitizer . This activates oxygen, causing lipid peroxidation with rapid loss of membrane integrity and function .
安全和危害
未来方向
属性
IUPAC Name |
2-[3-methyl-6-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-6(2)9-4-8(13(14,15)16)11-7(3)18-19(5-10(20)21)12(11)17-9/h4,6H,5H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGSYJKDSBGXIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
